N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound belonging to the class of heterocyclic compounds. It features a furan ring, a phenyl group, and a pyridazine moiety, which contribute to its unique chemical properties and potential biological activities. This compound is categorized under acetamides, specifically those that incorporate heterocyclic structures.
The compound can be synthesized through various organic reactions involving furan derivatives and pyridazine intermediates. Its structural complexity suggests potential applications in medicinal chemistry and materials science.
N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is classified as:
The synthesis of N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves several key steps:
The synthesis may require specific reagents such as acetic anhydride for acetamide formation and various catalysts to facilitate cyclization reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields.
The molecular formula for N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is , with a molecular weight of approximately 336.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide |
| InChI Key | [InChI Key not provided] |
| SMILES | CCN1C=CC(=O)C=C(N=N1)C(=O)C(Cc1ccco1) |
N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets within biological systems:
While specific physical properties such as boiling point and melting point are not readily available, the compound's solubility in organic solvents can be inferred based on its structure.
Key chemical properties include:
| Property | Value |
|---|---|
| Density | Not available |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has several potential scientific applications:
This compound's diverse applications highlight its significance in both academic research and industrial contexts.
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 108890-18-2
CAS No.: